(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
Overview
Description
®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the pyrrolidine class of chemicals. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and electronic properties. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzaldehyde and a chiral amine.
Formation of the Pyrrolidine Ring: The key step in the synthesis is the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various methods, including
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenyl ring, leading to the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a valuable tool in the study of biological processes and the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, contributing to its efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
- ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- ®-2-(2,6-Difluorophenyl)pyrrolidine hydrochloride
Uniqueness
®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWCQOVADZHFIJ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218935-60-4 | |
Record name | Pyrrolidine, 2-(2,5-difluorophenyl)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218935-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-(2,5-difluorophenyl)pyrrolidine HCl salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2KXX5U2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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